2-chloro-5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one
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Overview
Description
2-chloro-5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family.
Preparation Methods
The synthesis of 2-chloro-5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of microwave-assisted synthesis, which has been shown to be an efficient and robust approach . The chemical structure of the synthesized derivatives is well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .
Chemical Reactions Analysis
2-chloro-5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions under appropriate conditions.
Cyclization: The compound can be involved in cyclization reactions to form more complex structures.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-chloro-5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is used in the development of anticancer agents due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent, particularly against tuberculosis.
Biological Research: It is used in studies involving enzyme inhibition and molecular docking to understand its interactions with biological targets.
Mechanism of Action
The mechanism of action of 2-chloro-5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, in anticancer applications, it inhibits enzymes such as CDK2, leading to cell cycle arrest and apoptosis . The compound’s ability to bind to these targets is often confirmed through molecular docking studies .
Comparison with Similar Compounds
2-chloro-5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one can be compared with other pyrrolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
4-aminopyrrolo[2,3-d]pyrimidine: Used as an antitubercular agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C7H6ClN3O |
---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
2-chloro-5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H6ClN3O/c1-11-3-2-4-5(11)6(12)10-7(8)9-4/h2-3,5H,1H3 |
InChI Key |
QZFFNDWIPGSYAX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=NC(=NC(=O)C21)Cl |
Origin of Product |
United States |
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